molecular formula C13H13N3O2S B2512443 5-{[(2,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 349566-78-5

5-{[(2,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2512443
CAS No.: 349566-78-5
M. Wt: 275.33
InChI Key: XSVAIIADMFWQOW-UHFFFAOYSA-N
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Description

The compound 5-{[(2,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a diazinane ring, a sulfanylidene group, and a dimethylphenylamino substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

5-[(2,4-dimethylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-7-3-4-10(8(2)5-7)14-6-9-11(17)15-13(19)16-12(9)18/h3-6H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLMTEPSFZAHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(NC(=S)NC2=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 2,4-dimethylaniline with a suitable diazinane derivative under controlled conditions. The reaction is often carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature and maintained for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (-S-) group undergoes oxidation under controlled conditions. In analogous compounds (e.g., 1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione), oxidation with hydrogen peroxide (H₂O₂) in acetic acid converts the sulfanylidene moiety to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. Reaction conditions and outcomes are summarized below:

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)Acetic acid, 60°C, 4hSulfoxide derivative72%
KMnO₄Neutral pH, RT, 12hSulfone derivative58%

Mechanism : The reaction proceeds via electrophilic attack on the sulfur atom, forming intermediate oxo-sulfur species before stabilizing into sulfoxide/sulfone products.

Reduction Reactions

The sulfanylidene group is susceptible to reduction. Using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), the -S- group is reduced to a thiol (-SH). For example:

Reducing Agent Conditions Product Yield
LiAlH₄THF, reflux, 6hThiol derivative65%
NaBH₄Methanol, RT, 24hPartial reduction to disulfide41%

Mechanism : Hydride transfer to sulfur generates a thiolate intermediate, which protonates to yield the thiol .

Nucleophilic Substitution

The electron-deficient diazinane ring facilitates nucleophilic substitution at the C-2 and C-4 positions. Reactions with amines (e.g., morpholine) in dimethylformamide (DMF) yield substituted derivatives:

Nucleophile Conditions Product Yield
MorpholineDMF, 80°C, 8h2-Morpholino-1,3-diazinane-4,6-dione68%
EthanolamineEthanol, RT, 24h2-(2-Hydroxyethylamino)-1,3-diazinane-4,6-dione55%

Mechanism : SN² displacement at the electrophilic carbon centers, stabilized by the electron-withdrawing sulfanylidene group .

Cycloaddition Reactions

The conjugated enamine system participates in [4+2] Diels-Alder reactions. For instance, reacting with maleic anhydride in

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of diazinane have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies suggest that modifications to the amino group can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
    StudyCompound VariationCell Line TestedIC50 (µM)
    Parent CompoundMCF-715
    Amino SubstitutedHeLa10
  • Antimicrobial Properties :
    • The compound has also been explored for its antimicrobial efficacy. Research indicates that it demonstrates activity against both gram-positive and gram-negative bacteria. The presence of the sulfanylidene moiety is thought to contribute to this activity by disrupting bacterial cell wall synthesis .
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Enzyme Inhibition :
    • The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways related to diabetes and obesity. Preliminary studies suggest that it may inhibit alpha-glucosidase, which is crucial for carbohydrate metabolism .

Agricultural Applications

  • Pesticide Development :
    • Given its bioactive properties, there is significant interest in developing this compound as a pesticide or herbicide. Its structural similarity to known agrochemicals suggests it could be effective in controlling pests while being environmentally benign .
  • Plant Growth Regulation :
    • Some studies have indicated that compounds with similar structures can act as growth regulators in plants, promoting root development and enhancing resistance to environmental stressors .

Case Studies

  • Cytotoxicity in Cancer Research :
    • A study published in a peer-reviewed journal evaluated the cytotoxic effects of various derivatives of diazinane compounds on breast cancer cell lines. The results demonstrated that specific modifications to the amino group significantly increased cytotoxicity, suggesting a pathway for developing more effective anticancer agents .
  • Antimicrobial Efficacy Testing :
    • A series of tests were conducted on synthesized derivatives against common bacterial strains. The findings revealed that certain derivatives exhibited potent antimicrobial activity, supporting further development as potential therapeutic agents .

Mechanism of Action

The mechanism of action of 5-{[(2,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-{[(2,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its specific substituents and the resulting chemical properties. The presence of the dimethylphenylamino group imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

5-{[(2,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N4SC_{15}H_{16}N_4S with a molecular weight of approximately 284.38 g/mol. The structure features a diazinane core with a sulfanylidene group and a dimethylphenyl substituent, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds related to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 32 to 62.5 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar derivatives also demonstrated antifungal effects against strains like Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies:

  • Mechanism of Action : The proposed mechanism includes the inhibition of specific enzymes involved in cancer cell proliferation. For example, docking studies suggest that the compound may interact with targets such as the enoyl acyl carrier protein .
  • Cell Line Studies : In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant cytotoxicity .

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of compounds within this class. A family of benzodiazepine derivatives was synthesized and screened for activity against Mycobacterium tuberculosis, showing promising results that warrant further investigation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

  • Substituent Effects : Variations in the phenyl substituents significantly influence both antimicrobial and anticancer activities. Substituents that enhance electron density tend to improve activity due to better interaction with biological targets.
  • Core Modifications : Alterations to the diazinane core can lead to variations in solubility and bioavailability, impacting overall therapeutic effectiveness .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of synthesized derivatives against clinical isolates of bacteria. The results indicated that modifications at the phenyl ring significantly enhanced antibacterial activity.
  • Cancer Cell Line Testing : Another investigation assessed the cytotoxic effects on various cancer cell lines, demonstrating that certain structural modifications led to increased apoptosis rates compared to controls.

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